MicroRNA modulator-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

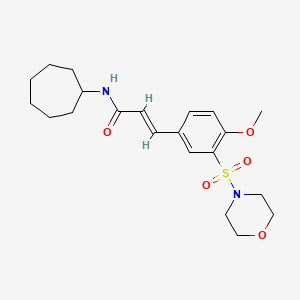

C21H30N2O5S |

|---|---|

分子量 |

422.5 g/mol |

IUPAC名 |

(E)-N-cycloheptyl-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide |

InChI |

InChI=1S/C21H30N2O5S/c1-27-19-10-8-17(9-11-21(24)22-18-6-4-2-3-5-7-18)16-20(19)29(25,26)23-12-14-28-15-13-23/h8-11,16,18H,2-7,12-15H2,1H3,(H,22,24)/b11-9+ |

InChIキー |

PARIQLKLGNMTST-PKNBQFBNSA-N |

異性体SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCCCC2)S(=O)(=O)N3CCOCC3 |

正規SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2CCCCCC2)S(=O)(=O)N3CCOCC3 |

製品の起源 |

United States |

Foundational & Exploratory

MicroRNA-1: A Comprehensive Technical Guide to its Function in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-1 (miR-1), a highly conserved, small non-coding RNA, has emerged as a critical regulator in the complex landscape of cancer biology. Predominantly recognized for its role in myogenesis, a growing body of evidence has solidified its function as a potent tumor suppressor across a multitude of human cancers. Consistently downregulated in cancerous tissues, miR-1 orchestrates a network of post-transcriptional gene regulation that profoundly impacts cancer progression. Its tumor-suppressive functions are multifaceted, encompassing the inhibition of cell proliferation, migration, and invasion, alongside the promotion of apoptosis. This technical guide provides an in-depth exploration of the functional roles of miR-1 in oncology, its molecular mechanisms of action, and its burgeoning potential as a therapeutic agent and biomarker. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

MicroRNAs (miRNAs) are a class of small, endogenous, non-coding RNA molecules, typically 21-23 nucleotides in length, that play a pivotal role in the post-transcriptional regulation of gene expression. By binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), miRNAs can induce mRNA degradation or translational repression, thereby modulating a vast array of cellular processes. Dysregulation of miRNA expression is a hallmark of numerous diseases, including cancer, where they can function as either oncogenes or tumor suppressors.

MicroRNA-1 (miR-1) is a well-characterized miRNA that is highly expressed in muscle tissues and plays a crucial role in myogenesis. However, extensive research has unveiled its consistent downregulation in a wide spectrum of cancers, including but not limited to lung, breast, colorectal, prostate, and bladder cancers. This recurrent loss of expression strongly implicates miR-1 as a critical tumor suppressor. This guide will delineate the functional significance of miR-1 in cancer progression, detailing its impact on key cellular processes, its validated target genes, and the signaling pathways it modulates.

Data Presentation: Quantitative Effects of miR-1 in Cancer

The tumor-suppressive role of miR-1 is substantiated by a wealth of quantitative data from numerous studies. The following tables summarize the extent of its downregulation in various cancers and the functional consequences of its re-expression in cancer cell lines.

Table 1: Downregulation of miR-1 Expression in Human Cancers

| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |

| Lung Cancer | Significantly reduced in 14 of 16 samples | |

| Colon Cancer | ~1.57-fold decrease in 70.3% of cases | |

| Breast Cancer | Significantly lower in tumor tissues | |

| Prostate Cancer | Downregulated in PCa cells vs. normal | |

| Bladder Cancer | Significantly downregulated | |

| Cholangiocarcinoma | Significantly downregulated |

Table 2: Functional Impact of miR-1 Overexpression on Cancer Cell Lines

| Cancer Type | Cell Line | Effect | Quantitative Measurement | Reference |

| Lung Cancer | A549 | Inhibition of Tumor Growth (in vivo) | 55.27% reduction in tumor volume, 62% reduction in tumor weight | |

| Breast Cancer | MCF-7 | Increased Apoptosis | ~2-fold increase in apoptotic cells | |

| Breast Cancer | SKBR3/CSCs | Inhibition of Proliferation | Significant reduction in cell viability | |

| Breast Cancer | MCF-7/CSCs | Inhibition of Migration | Significant reduction in migrated cells | |

| Gastric Cancer | AGS, SGC-7901 | Inhibition of Migration | Significantly different residual gap widths in wound-healing assay | |

| Cholangiocarcinoma | TYBDC-1, OZ | Inhibition of Proliferation | Significant suppression at 48 and 72 hours | |

| Cholangiocarcinoma | TYBDC-1, OZ | Increased Apoptosis | Significant increase in apoptosis rates | |

| Cholangiocarcinoma | TYBDC-1, OZ | Inhibition of Migration & Invasion | Significant suppression of cell migration and invasion | |

| Malignant Mesothelioma | H513, H2052 | Increased Apoptosis | Marked increase in early and late apoptosis |

Core Signaling Pathways Regulated by miR-1

miR-1 exerts its tumor-suppressive functions by targeting a cohort of oncogenes, thereby modulating key signaling pathways implicated in cancer progression.

The MET Signaling Pathway

The c-Met proto-oncogene, a receptor tyrosine kinase, is a well-established target of miR-1. Overexpression of c-Met is associated with increased cell proliferation, motility, and invasion. By directly binding to the 3'-UTR of MET mRNA, miR-1 post-transcriptionally represses its expression, leading to the attenuation of downstream signaling cascades such as the PI3K/Akt and MAPK pathways.

Caption: miR-1 mediated inhibition of the MET signaling pathway.

The Wnt/β-catenin Signaling Pathway

In breast cancer stem cells, miR-1 has been shown to target key components of the Wnt/β-catenin signaling pathway, including Frizzled 7 (FZD7) and Tankyrase-2 (TNKS2). By downregulating these targets, miR-1 inhibits the nuclear translocation of β-catenin and subsequent transcription of target genes like c-Myc and Oct4, which are critical for maintaining cancer stem cell properties.

Caption: miR-1 regulation of the Wnt/β-catenin pathway in cancer stem cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of miR-1 function in cancer.

Quantification of miR-1 Expression by qRT-PCR

Objective: To measure the relative expression level of mature miR-1 in tissue samples or cell lines.

Methodology:

-

RNA Extraction: Total RNA, including the small RNA fraction, is isolated from cells or tissues using a suitable reagent such as TRIzol, according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.

-

Reverse Transcription (RT): A specific stem-loop RT primer for miR-1 is used to reverse transcribe the mature miRNA into cDNA. This method enhances the specificity for the mature miRNA sequence. Commercially available kits, such as the TaqMan MicroRNA Reverse Transcription Kit, are commonly employed.

-

Real-Time PCR: The cDNA is then used as a template for quantitative real-time PCR (qRT-PCR) using a TaqMan probe and primers specific for miR-1. The reaction is performed on a real-time PCR system.

-

Data Analysis: The expression of miR-1 is normalized to an endogenous control, such as U6 snRNA or RNU48. The relative expression is calculated using the 2-ΔΔCt method.

Caption: Workflow for quantifying miR-1 expression using qRT-PCR.

Overexpression of miR-1 using miRNA Mimics

Objective: To re-introduce miR-1 into cancer cells that have low endogenous expression to study its functional effects.

Methodology:

-

Cell Seeding: Cancer cells are seeded in multi-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection Complex Preparation: A synthetic, double-stranded miRNA mimic corresponding to the mature miR-1 sequence is diluted in serum-free medium. A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is separately diluted in serum-free medium. The two solutions are then combined and incubated at room temperature to allow the formation of transfection complexes.

-

Transfection: The transfection complexes are added to the cells. A negative control mimic with a scrambled sequence is used as a control.

-

Incubation and Analysis: The cells are incubated for 24-72 hours, after which they can be harvested for downstream analyses such as proliferation assays, migration assays, or western blotting.

Luciferase Reporter Assay for Target Validation

Objective: To experimentally validate a direct interaction between miR-1 and a predicted target gene.

Methodology:

-

Vector Construction: The 3'-UTR of the putative target gene containing the predicted miR-1 binding site is cloned downstream of a luciferase reporter gene in a plasmid vector (e.g., pMIR-REPORT). A mutant version of the 3'-UTR with a mutated seed sequence is also created as a control.

-

Co-transfection: The luciferase reporter construct (either wild-type or mutant) is co-transfected into cells (e.g., HEK293T) along with a miR-1 mimic or a negative control mimic. A Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.

-

Luciferase Activity Measurement: After 24-48 hours of incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR construct and the miR-1 mimic, but not with the mutant construct, confirms a direct interaction.

Caption: Experimental workflow for luciferase reporter assay.

Western Blotting for Target Protein Expression

Objective: To assess the effect of miR-1 overexpression on the protein levels of its target genes.

Methodology:

-

Cell Transfection and Lysis: Cancer cells are transfected with a miR-1 mimic or a negative control mimic as described in section 4.2. After 48-72 hours, the cells are lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is also probed with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Densitometry: The intensity of the protein bands is quantified using densitometry software.

Therapeutic Potential and Future Directions

The consistent downregulation of miR-1 in numerous cancers and its potent tumor-suppressive functions make it an attractive candidate for therapeutic intervention. Strategies to restore miR-1 levels in tumors, such as the use of miR-1 mimics, are being actively explored. These mimics are synthetic double-stranded RNA molecules that can be delivered to cancer cells to replenish the diminished levels of endogenous miR-1.

Furthermore, the expression level of miR-1 in tissues and circulating biofluids holds promise as a diagnostic and prognostic biomarker. Low levels of miR-1 may be indicative of malignancy or a more aggressive disease phenotype, potentially guiding clinical decision-making.

Future research will likely focus on optimizing the delivery systems for miR-1 mimics to enhance their stability, specificity, and efficacy in vivo. Combination therapies that pair miR-1 replacement with conventional cancer treatments are also a promising avenue of investigation. A deeper understanding of the complex regulatory networks governed by miR-1 will continue to unveil novel therapeutic targets and strategies in the fight against cancer.

Conclusion

MicroRNA-1 stands as a pivotal tumor suppressor, wielding significant control over the hallmarks of cancer. Its diminished expression across a wide range of malignancies underscores its fundamental role in maintaining cellular homeostasis. The wealth of data elucidating its functions, target genes, and regulatory pathways provides a solid foundation for its clinical translation. This technical guide has synthesized the current knowledge on miR-1, offering a detailed resource for researchers and clinicians working towards harnessing the therapeutic potential of this powerful microRNA. Continued investigation into the intricacies of miR-1 biology will undoubtedly pave the way for innovative and effective cancer therapies.

"mechanism of action of miR-1 tumor suppressor"

An In-depth Technical Guide on the Core Mechanism of Action of miR-1 as a Tumor Suppressor

Executive Summary

MicroRNA-1 (miR-1), a small non-coding RNA molecule, is a well-documented tumor suppressor frequently downregulated in a multitude of human cancers.[1][2] Its primary mechanism of action is the post-transcriptional silencing of numerous oncogenes involved in critical cancer-related processes, including cell proliferation, cell cycle progression, apoptosis, migration, invasion, and epithelial-mesenchymal transition (EMT).[1][3] By binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), miR-1 leads to their degradation or the inhibition of their translation. This guide provides a comprehensive overview of the molecular pathways governed by miR-1, details the experimental validation of its key targets, and summarizes the quantitative effects of its tumor-suppressive functions.

Core Mechanism of Action: Post-Transcriptional Gene Silencing

The fundamental role of miR-1 in cancer suppression is its function within the RNA-induced silencing complex (RISC). Mature miR-1 is incorporated into the RISC and guides it to target mRNAs containing complementary sequences, primarily within the 3'-UTR.[4] This interaction results in the downregulation of the target gene's expression, effectively silencing oncogenic signals at the post-transcriptional level.[1] This pleiotropic ability to target multiple genes simultaneously allows miR-1 to inhibit tumor growth and metastasis through a coordinated suppression of several oncogenic pathways.[3][5]

Key Signaling Pathways and Molecular Targets

miR-1 exerts its tumor-suppressive effects by targeting a wide array of oncogenes across various signaling pathways. Its downregulation in cancer cells leads to the aberrant overexpression of these targets, promoting tumorigenesis.

Regulation of Receptor Tyrosine Kinase (RTK) Signaling

A primary mechanism for miR-1 is the direct targeting of the MET proto-oncogene , which encodes a receptor tyrosine kinase. MET is frequently upregulated in cancers like lung, colorectal, and gastric cancer, where its activation promotes cell growth, motility, and invasion.[1][6] Restoration of miR-1 expression in cancer cells leads to a significant reduction in MET protein levels, thereby impairing MET-driven oncogenic signaling.[6][7] In rhabdomyosarcoma, the downregulation of miR-1 is associated with elevated c-Met levels, and reintroducing miR-1 or miR-206 (which shares targets with miR-1) suppresses c-Met expression and inhibits tumor development.[8][9]

Inhibition of the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical signaling cascade for cell survival and proliferation. In non-small cell lung cancer (NSCLC), miR-1 has been shown to directly target the 3'-UTR of PIK3CA , the gene encoding the catalytic subunit alpha of phosphoinositide 3-kinase.[10] By downregulating PIK3CA, miR-1 leads to a significant reduction in the phosphorylation of Akt and the expression of its downstream anti-apoptotic target, survivin.[10] This action effectively curtails a major pro-survival signal in cancer cells.

Suppression of Epithelial-Mesenchymal Transition (EMT)

EMT is a crucial process for cancer cell invasion and metastasis. miR-1 is a key regulator of EMT, primarily by targeting the transcription factor Slug (SNAI2).[1][11] Overexpression of miR-1 in lung and prostate cancer cells can reverse the mesenchymal phenotype, characterized by an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers.[11][12] Interestingly, Slug also acts as a direct transcriptional repressor of miR-1, forming a self-reinforcing regulatory loop that, when miR-1 is lost, robustly promotes and maintains the mesenchymal state.[1][11]

Control of Cell Cycle Progression and Apoptosis

miR-1 directly influences the cell cycle machinery. In gastric and breast cancers, it targets Cyclin-Dependent Kinase 4 (CDK4) , a key regulator of the G1-S phase transition, leading to cell cycle arrest in the G1/G0 phase.[3] Similarly, in rhabdomyosarcoma, miR-1 targets Cyclin D2 (CCND2) .[9][13]

Furthermore, miR-1 promotes apoptosis. In breast cancer, this is achieved by directly targeting the anti-apoptotic gene Bcl-2 .[14] In bladder cancer, miR-1 transfection significantly increases caspase-3/7 activity, inducing apoptosis by targeting genes such as SRSF9 , prothymosin-α (PTMA) , and purine nucleoside phosphorylase (PNP) .[1]

Additional Key Oncogenic Targets

Beyond the pathways mentioned above, miR-1 has been validated to target several other critical oncogenes:

-

Histone Deacetylase 4 (HDAC4): A transcriptional repressor of differentiation-promoting genes, targeted by miR-1 in lung cancer and rhabdomyosarcoma.[13][15]

-

Pim-1: An oncogenic serine/threonine kinase that promotes cell cycle progression and inhibits apoptosis, targeted in lung cancer.[1][15]

-

FOXP1: A transcription factor with oncogenic properties, targeted in lung cancer.[1][15]

-

CXCR4: A chemokine receptor crucial for cell migration and metastasis, targeted in small-cell lung cancer.[1][16]

Quantitative Data on miR-1 Function

The tumor-suppressive effects of miR-1 have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Downregulation of miR-1 Targets by Ectopic Expression

| Cell Line(s) | Target Gene | Transfection Method | Reduction in Target Protein Level | Reference |

| AGS, SGC-7901 (Gastric Cancer) | MET | miR-1 mimics (40 nmol/L) | Downregulated to 32% and 35.4% of control, respectively | [6] |

| A549 (NSCLC) | PIK3CA | miR-1 mimics | Significant downregulation of PIK3CA protein | [10] |

| RD (Rhabdomyosarcoma) | c-Met | miR-1 or miR-206 mimics | Dramatic reduction in c-Met expression | [8] |

| MCF-7 (Breast Cancer) | Bcl-2 | miR-1 overexpression | Significant decrease in Bcl-2 protein | [14] |

| A549, H1299 (Lung Cancer) | HDAC4, Pim-1, FoxP1 | miR-1 expression vector | Dramatic decrease in target proteins | [15] |

Table 2: Phenotypic Effects of miR-1 Restoration in Cancer Cells

| Cancer Type | Cell Line(s) | Effect | Quantitative Measurement | Reference |

| Gastric & Breast Cancer | MGC-803, SGC-7901, MDA-MB-231 | G1/G0 Cell Cycle Arrest | ~20% increase in G0/G1 phase cells vs. control | [3] |

| Bladder Cancer | T24, 5637 | Apoptosis Induction | Significant increase in caspase-3/7 activities | [1] |

| Lung Cancer | A549 | Inhibition of Migration | Significant reduction in migrated cells in Transwell assay | [10][15] |

| Lung Cancer | A549 | Inhibition of Invasion | Significant reduction in invaded cells in Matrigel assay | [10] |

| Chordoma | U-CH1, U-CH2 | Inhibition of Proliferation | Time- and dose-dependent inhibition in MTT assay | [17] |

| Breast Cancer | Nude Mice | Inhibition of Tumor Growth | Significant decrease in tumor volume and weight | [14] |

Experimental Protocols for miR-1 Target Validation

The identification and validation of miR-1 targets follow a standardized workflow, combining computational prediction with rigorous experimental verification.[18][19]

Luciferase Reporter Assay

This is the gold standard for confirming a direct physical interaction between a miRNA and a target mRNA's 3'-UTR.[4]

-

Principle: The 3'-UTR sequence of a putative target gene containing the predicted miR-1 binding site is cloned downstream of a luciferase reporter gene in a plasmid vector.

-

Methodology: Cancer cells are co-transfected with the luciferase reporter plasmid and either a miR-1 mimic or a negative control mimic. If miR-1 directly binds to the target 3'-UTR, it will suppress the translation of the luciferase gene, resulting in a quantifiable reduction in luciferase activity compared to the control. A parallel experiment using a reporter plasmid where the miR-1 binding site has been mutated should show no reduction in luciferase activity, confirming the specificity of the interaction.[8]

-

Example: In PC3 prostate cancer cells, co-transfection of miR-1 mimics with a wild-type (WT) c-Met 3'-UTR reporter led to a significant decrease in luciferase activity, while no change was observed with a mutant (MUT) c-Met 3'-UTR reporter.[20]

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: Measures the relative abundance of specific RNA molecules.

-

Methodology: Used to quantify the expression levels of mature miR-1 in tumor versus normal tissues. It is also used to measure the mRNA levels of target genes after transfection with miR-1 mimics or inhibitors. A significant decrease in target mRNA indicates that miR-1 may be inducing mRNA degradation.[4]

Western Blotting

-

Principle: Detects and quantifies specific proteins in a sample.

-

Methodology: This is a crucial step to confirm that miR-1-mediated regulation of an mRNA target results in a corresponding decrease at the protein level. Cells are transfected with miR-1 mimics or inhibitors, and cell lysates are subsequently analyzed by Western blot using antibodies specific to the target protein. A reduction in protein levels following miR-1 mimic transfection validates the functional consequence of the miRNA-mRNA interaction.[4][6][15]

Cell-Based Functional Assays

-

Proliferation/Viability Assays (MTT, CCK-8): Measure the metabolic activity of cells as an indicator of cell viability and proliferation after miR-1 modulation.[17]

-

Migration/Invasion Assays (Transwell/Boyden Chamber, Wound Healing): Assess the impact of miR-1 on the migratory and invasive capacity of cancer cells. For invasion assays, the transwell membrane is coated with a basement membrane matrix like Matrigel.[10][15]

-

Flow Cytometry: Used to analyze the cell cycle distribution (by staining DNA with propidium (B1200493) iodide) and to quantify apoptosis (e.g., via Annexin V staining) in cells after miR-1 transfection.[3]

In Vivo Tumorigenicity Assays

-

Principle: Validates the tumor-suppressive role of miR-1 in a living organism.

-

Methodology: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically injected with cancer cells that have been stably engineered to overexpress miR-1. Tumor growth is monitored over time and compared to a control group injected with cells expressing a non-targeting control. At the end of the experiment, tumors are excised, and their volume and weight are measured.[14][15]

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

References

- 1. Role of MicroRNA-1 in Human Cancer and Its Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical significance of miRNA-1 and its potential target gene network in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor suppressor miR-1 inhibits tumor growth and metastasis by simultaneously targeting multiple genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Tumor suppressor miR-1 inhibits tumor growth and metastasis by simultaneously targeting multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MicroRNA-1 (miR-1) inhibits gastric cancer cell proliferation and migration by targeting MET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. MicroRNA-1/206 Targets c-Met and Inhibits Rhabdomyosarcoma Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MicroRNA dysregulation in rhabdomyosarcoma: a new player enters the game - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MiR-1 targets PIK3CA and inhibits tumorigenic properties of A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MiR-1 and miR-200 inhibit EMT via Slug-dependent and tumorigenesis via Slug-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MicroRNA in Lung Cancer Metastasis | MDPI [mdpi.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Upregulation of microRNA-1 inhibits proliferation and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Down-regulation of Micro-RNA-1 (miR-1) in Lung Cancer: SUPPRESSION OF TUMORIGENIC PROPERTY OF LUNG CANCER CELLS AND THEIR SENSITIZATION TO DOXORUBICIN-INDUCED APOPTOSIS BY miR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. miRNA as a Prognostic Marker in Small Lung Cell Carcinoma | MDPI [mdpi.com]

- 17. MicroRNA-1 (miR-1) inhibits chordoma cell migration and invasion by targeting slug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Experimental validation of miRNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Discovery and History of microRNA-1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-1 (miR-1), one of the first identified muscle-specific microRNAs, or "myomiRs," stands as a pivotal regulator in the fields of developmental biology and disease pathology. Its discovery and subsequent characterization have unveiled fundamental mechanisms of post-transcriptional gene regulation that govern myogenesis and cardiogenesis. This technical guide provides a comprehensive overview of the history of miR-1, from its initial cloning to the elucidation of its critical roles in cellular proliferation, differentiation, and homeostasis in muscle tissues. We will delve into the key experimental findings, present quantitative data in a structured format, and provide detailed protocols for the foundational techniques used to investigate miR-1 function. Furthermore, this guide illustrates the core signaling pathways and experimental workflows through detailed diagrams, offering a robust resource for researchers and professionals in drug development.

Discovery and Historical Context

The journey of microRNA-1 is intrinsically linked to the broader discovery of microRNAs. The first miRNA, lin-4, was identified in 1993 in C. elegans by the laboratories of Victor Ambros and Gary Ruvkun, revealing a novel layer of gene regulation.[1][2] However, it wasn't until the early 2000s that the widespread existence and importance of this class of small non-coding RNAs were recognized.[2][3]

In 2001, several research groups independently published the cloning of numerous novel small RNAs from various organisms, including humans, Drosophila, and C. elegans.[2] It was within this flurry of discovery that miR-1 was first identified as a highly conserved RNA molecule with tissue-specific expression. Subsequent studies firmly established miR-1's status as a muscle-specific miRNA, with high expression levels in both cardiac and skeletal muscle.[4][5]

A seminal 2006 study provided a detailed characterization of miR-1 and its co-transcribed counterpart, miR-133.[5] Researchers demonstrated that while both miRNAs are transcribed from the same polycistronic transcript, they have distinct and opposing roles in skeletal muscle development: miR-1 promotes myoblast differentiation, whereas miR-133 enhances myoblast proliferation.[5][6][7] This work laid the foundation for much of the subsequent research into the molecular mechanisms of myomiRs.

The Role of miR-1 in Myogenesis and Cardiogenesis

Skeletal Muscle Development (Myogenesis)

miR-1 is a potent promoter of myogenesis. Its expression is robustly induced during the transition from myoblasts to myotubes.[8] This induction is directly controlled by key myogenic regulatory factors (MRFs) such as MyoD and Myogenin, which bind to regulatory regions upstream of the mir-1 genes.[8]

The primary mechanism by which miR-1 promotes differentiation is through the repression of Histone Deacetylase 4 (HDAC4).[5][7][9] HDAC4 is a transcriptional repressor that inhibits the activity of myocyte enhancer factor-2 (MEF2), a critical transcription factor for muscle gene expression.[10] By downregulating HDAC4, miR-1 effectively "releases the brakes" on MEF2, allowing the activation of the myogenic gene program.[11]

Cardiac Development and Function

In the heart, miR-1 plays a crucial role from early morphogenesis to postnatal function.[12] During embryonic development, miR-1 is essential for the proper expansion of ventricular cardiomyocytes. It achieves this, in part, by targeting the transcription factor Hand2 (Heart and neural crest derivatives-expressed protein 2).[9][13] Overexpression of miR-1 in the developing heart leads to a decrease in proliferating ventricular cardiomyocytes.[14]

Postnatally, miR-1 is required for maintaining normal cardiac function and electrical conduction.[13] Mice with a complete knockout of both miR-1 loci die before weaning due to severe cardiac dysfunction, exhibiting disorganized sarcomeres.[13] One of the mechanisms for this is the ectopic expression of smooth muscle genes in the heart, which miR-1 normally represses.[13]

Quantitative Data Summary

The following tables summarize key quantitative findings from pivotal studies on miR-1, providing a clear comparison of its expression and functional impact.

Table 1: Expression of miR-1 During Myoblast Differentiation

| Cell Line/Model | Condition | Fold Change in miR-1 Expression | Reference |

|---|---|---|---|

| C2C12 Myoblasts | Differentiation Day 7 vs. Proliferating | ~186-fold increase | [10] |

| C2C12 Myoblasts | Differentiation Day 5 vs. Proliferating | Significant increase shown on Northern blot | [5] |

| Human Embryonic Stem Cells | Differentiation to Cardiomyocytes | Significant upregulation |[15] |

Table 2: Effects of miR-1 Perturbation on Target Gene Expression and Cellular Phenotypes

| Experimental System | Perturbation | Target/Phenotype | Quantitative Effect | Reference |

|---|---|---|---|---|

| C2C12 Myoblasts | Overexpression of miR-1 | HDAC4 3' UTR Luciferase Reporter | ~50% reduction in luciferase activity | [5] |

| Neonatal Mouse Cardiomyocytes | Overexpression of miR-1 mimics | Cells in S-phase of cell cycle | Decrease from ~20% to ~10% | [16] |

| Neonatal Mouse Cardiomyocytes | Overexpression of miR-1 mimics | CCND1 protein expression | Significant decrease observed by Western blot | [16] |

| miR-1-1 Knockout Mouse Heart | Deletion of miR-1-1 locus | Total cardiac miR-1 levels | ~40% decrease | [13] |

| Endurance-Trained Rats | 14 weeks of training | miR-1 expression in left ventricle | ~2.1-fold increase |[4] |

Key Signaling Pathways and Workflows

Visualizing the complex interactions involving miR-1 is crucial for understanding its function. The following diagrams, rendered in DOT language, illustrate key pathways and experimental workflows.

miR-1 Signaling in Myogenesis

Caption: Regulatory pathway of miR-1 in promoting skeletal muscle differentiation.

Experimental Workflow: Luciferase Reporter Assay for Target Validation

Caption: Workflow for validating a miR-1 target using a luciferase reporter assay.

Detailed Experimental Protocols

This section provides methodologies for key experiments used in the characterization of miR-1. These are generalized protocols based on widely accepted practices.

Protocol: Northern Blotting for Mature microRNA Detection

Objective: To detect and quantify the expression of mature miR-1 in total RNA samples.

Materials:

-

Total RNA (~10-30 µg per lane)

-

15% denaturing polyacrylamide gel (with 7M Urea)

-

0.5X TBE buffer

-

Positively charged nylon membrane

-

UV crosslinker (e.g., Stratalinker)

-

Hybridization oven and bottles

-

LNA (Locked Nucleic Acid) or DNA oligonucleotide probe complementary to mature miR-1, end-labeled with [γ-³²P]ATP.

-

Hybridization buffer (e.g., Ultrahyb)

-

Low and high stringency wash buffers

-

Phosphor screen and imager

Procedure:

-

Gel Electrophoresis:

-

Prepare a 15% Urea-PAGE gel in 0.5X TBE.

-

Denature RNA samples in formamide-based loading buffer at 80°C for 5-10 minutes.

-

Load samples and run the gel at a constant power (e.g., 12W) until the bromophenol blue dye front reaches the bottom.[12]

-

-

Electro-transfer:

-

Assemble a semi-dry or wet transfer apparatus with the gel and a positively charged nylon membrane.

-

Transfer the RNA from the gel to the membrane electrophoretically. This is necessary due to the small size of miRNAs and the density of the gel.[6]

-

-

Crosslinking and Immobilization:

-

After transfer, place the membrane RNA-side-up and UV crosslink at 120 mJ/cm².[12]

-

-

Probe Hybridization:

-

Pre-hybridize the membrane in hybridization buffer at the appropriate temperature (e.g., 37-50°C, depending on the probe) for at least 30 minutes.

-

Add the ³²P-labeled miR-1 probe to fresh hybridization buffer and incubate with the membrane overnight with rotation.

-

-

Washing:

-

Perform a series of washes to remove unbound probe. Start with low-stringency washes (e.g., 2X SSC, 0.1% SDS) at room temperature, followed by high-stringency washes (e.g., 1X SSC, 1% SDS) at the hybridization temperature.[12]

-

-

Detection:

Protocol: Luciferase Reporter Assay for miRNA Target Validation

Objective: To experimentally validate that miR-1 directly binds to a predicted target site in the 3' UTR of a gene (e.g., HDAC4).

Materials:

-

Luciferase reporter plasmid (e.g., psiCHECK-2)

-

Mammalian cell line (e.g., HEK293T or C2C12)

-

Synthetic miR-1 mimic and a negative control mimic

-

Lipofectamine or other transfection reagent

-

Dual-Luciferase Reporter Assay System (e.g., from Promega)

-

Luminometer

Procedure:

-

Plasmid Construction:

-

Amplify the segment of the target gene's 3' UTR containing the predicted miR-1 binding site from genomic DNA or cDNA.

-

Clone this fragment downstream of the luciferase reporter gene in the vector. This is the "Wild-Type (WT)" construct.

-

Using site-directed mutagenesis, delete or mutate the 4-6 nucleotides of the seed region within the miR-1 binding site in the WT construct. This is the "Mutant (MUT)" construct.[1][17]

-

-

Co-transfection:

-

Seed cells in a 96-well or 24-well plate.

-

Co-transfect cells with the following combinations using a lipid-based transfection reagent:

-

WT plasmid + miR-1 mimic

-

WT plasmid + Negative Control mimic

-

MUT plasmid + miR-1 mimic

-

-

-

Cell Lysis and Luciferase Measurement:

-

After 24-48 hours of incubation, lyse the cells using the passive lysis buffer provided with the assay kit.

-

Measure the activity of both Firefly (experimental) and Renilla (control) luciferase sequentially in a luminometer according to the manufacturer's protocol.[18]

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Compare the normalized luciferase activity of the (WT + miR-1) group to the control groups. A significant reduction in luminescence only in the (WT + miR-1) group indicates a direct interaction between miR-1 and the target 3' UTR.[5]

-

Protocol: Chromatin Immunoprecipitation (ChIP) for MyoD Binding

Objective: To determine if the transcription factor MyoD binds to the promoter region of the mir-1 gene in muscle cells.

Materials:

-

Differentiated C2C12 myotubes

-

Formaldehyde (B43269) (for crosslinking)

-

Glycine (to quench crosslinking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade anti-MyoD antibody and control IgG

-

Protein A/G magnetic beads or sepharose

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit or Phenol-Chloroform

-

qPCR primers for the mir-1 promoter region and a negative control region

Procedure:

-

Crosslinking and Cell Lysis:

-

Treat myotubes with 1% formaldehyde to crosslink proteins to DNA. Quench with glycine.

-

Harvest and lyse cells to isolate nuclei.

-

-

Chromatin Shearing:

-

Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication. Optimize sonication time to achieve the desired fragment size.

-

-

Immunoprecipitation (IP):

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the complexes from the beads and reverse the crosslinks by heating at 65°C with high salt.

-

-

DNA Purification and Analysis:

-

Treat the eluate with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a spin column or phenol-chloroform extraction.[21]

-

Use quantitative PCR (qPCR) to measure the amount of the mir-1 promoter DNA present in the MyoD IP sample compared to the IgG control and the input (a fraction of the starting chromatin). High enrichment indicates direct binding.[8]

-

Conclusion and Future Directions

The discovery of miR-1 has fundamentally shaped our understanding of muscle biology. From its initial identification as a muscle-specific small RNA, it has been established as a master regulator of myoblast differentiation and cardiac function. The experimental approaches detailed in this guide—from Northern blotting to ChIP—have been instrumental in piecing together its regulatory network. For researchers and drug development professionals, miR-1 represents both a key player in disease pathology, such as in cardiac hypertrophy and rhabdomyosarcoma, and a potential therapeutic target. Future research will likely focus on the in vivo delivery of miR-1 mimics or inhibitors for therapeutic benefit and further unraveling its complex interactions within the broader non-coding RNA landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. rupress.org [rupress.org]

- 3. youtube.com [youtube.com]

- 4. The Changes of Heart miR-1 and miR-133 Expressions following Physiological Hypertrophy Due to Endurance Training - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of microRNA-1 and microRNA-133 in skeletal muscle proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Northern blots for small RNAs and microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Myogenic factors that regulate expression of muscle-specific microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Decrease in the expression of muscle-specific miRNAs, miR-133a and miR-1, in myoblasts with replicative senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Revealing details: whole mount microRNA in situ hybridization protocol for zebrafish embryos and adult tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 13. microRNA-1 regulates sarcomere formation and suppresses smooth muscle gene expression in the mammalian heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Loss of miR-451a enhances SPARC production during myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dynamic MicroRNA Expression Programs During Cardiac Differentiation of Human Embryonic Stem Cells: Role for miR-499 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microRNA-1 inhibits cardiomyocyte proliferation in mouse neonatal hearts by repressing CCND1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]

- 18. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Improved Protocol for Chromatin Immunoprecipitation from Mouse Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genome-wide MyoD binding in skeletal muscle cells: a potential for broad cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MyoD Targets Chromatin Remodeling Complexes to the Myogenin Locus Prior to Forming a Stable DNA-Bound Complex - PMC [pmc.ncbi.nlm.nih.gov]

MicroRNA-1 Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-1 (miR-1), a highly conserved, muscle-specific microRNA, plays a pivotal role in a multitude of cellular processes, including differentiation, proliferation, apoptosis, and stress response. Its dysregulation has been implicated in a wide range of pathologies, from cardiovascular diseases to a variety of cancers. This technical guide provides a comprehensive overview of the core signaling pathways modulated by miR-1, offering insights into its molecular mechanisms of action. We present a compilation of quantitative data on miR-1's impact on its target genes, detailed experimental protocols for its functional analysis, and visual representations of its key signaling networks to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Signaling Pathways Regulated by MicroRNA-1

MicroRNA-1 exerts its influence by post-transcriptionally regulating the expression of a vast array of target genes, thereby modulating critical signaling cascades. Its role as a tumor suppressor is well-documented, primarily through its ability to induce apoptosis and control cell cycle progression. Furthermore, miR-1 is a key player in cardiogenesis and myogenesis, orchestrating the differentiation and development of heart and skeletal muscle tissues.

Role in Cancer

In the context of cancer, miR-1 functions as a potent tumor suppressor by targeting several oncogenes and key components of pro-survival signaling pathways. Its expression is frequently downregulated in various malignancies, including lung, breast, liver, prostate, colorectal, and bladder cancers. Restoration of miR-1 expression has been shown to inhibit cancer cell proliferation, invasion, and migration, while promoting programmed cell death.

A primary mechanism through which miR-1 exerts its anti-cancer effects is the induction of apoptosis. Overexpression of miR-1 has been demonstrated to significantly increase caspase-3/7 activities, key executioners of apoptosis. This pro-apoptotic function is achieved by directly targeting and downregulating anti-apoptotic proteins. For instance, in the context of myocardial ischemia/reperfusion injury, inhibition of miR-1 has been shown to protect cardiomyocytes from apoptosis by directly targeting Bcl-2.

MicroRNA-1 also plays a crucial role in regulating the cell cycle. Transfection of miR-1 mimics into cancer cell lines has been shown to induce cell cycle arrest, primarily at the G1/S transition. This effect is mediated by the direct targeting of key cell cycle regulators. For example, miR-1 can target cyclin-dependent kinase 4 (CDK4) and E2F transcription factor 5 (E2F5), leading to a decrease in cell proliferation.

Function in Cardiogenesis and Myogenesis

MicroRNA-1 is essential for proper heart development and skeletal muscle differentiation. It is highly expressed in cardiac and skeletal muscle tissues and its expression is tightly regulated during development.

In cardiogenesis, miR-1 is necessary for the proper development of the heart and the maintenance of normal heart function. It promotes the differentiation of cardiomyocytes, in part by downregulating the Notch signaling pathway through targeting its ligand, Delta. Overexpression of miR-1 in the developing heart can lead to a reduction in the pool of proliferating ventricular cardiomyocytes.

In myogenesis, miR-1 promotes the differentiation of myoblasts. It achieves this by targeting histone deacetylase 4 (HDAC4), a transcriptional repressor of muscle-specific gene expression. By inhibiting HDAC4, miR-1 enhances the activity of myocyte enhancer factor-2 (Mef2), a key transcription factor in myogenesis.

Key Signaling Pathway Interactions

MicroRNA-1 is integrated into several major signaling networks, allowing it to exert broad regulatory control over cellular behavior.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and its dysregulation is a hallmark of many cancers. MicroRNA-1 has been shown to act as a negative regulator of this pathway. It can directly target key components of the Wnt pathway, thereby inhibiting its activation.

Caption: miR-1 negatively regulates the Wnt/β-catenin pathway by targeting β-catenin.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. MicroRNA-1 has been shown to modulate this pathway by targeting key components. For instance, miR-1 can directly target the regulatory subunit of PI3K (PIK3R1) and has been implicated in the regulation of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.

Caption: miR-1 modulates the PI3K/Akt pathway by targeting PI3K and regulating PTEN.

MAPK/ERK Signaling Pathway

The MAPK/ERK signaling pathway is a key cascade that relays extracellular signals to the nucleus to regulate gene expression and a variety of cellular processes, including proliferation, differentiation, and survival. There is evidence suggesting that miR-1 can influence this pathway, although the direct targets within this cascade are still being fully elucidated.

Caption: miR-1 can influence the MAPK/ERK pathway, potentially by targeting Raf.

Quantitative Data Summary

The following tables summarize the quantitative effects of miR-1 on its target genes, apoptosis, and cell cycle distribution as reported in various studies.

Table 1: Effect of miR-1 on Target Gene Expression

| Target Gene | Cell Line/Model | Change in Expression | Fold Change | Citation |

| MET | Colorectal Cancer Cells | Downregulation | ~2-fold decrease | |

| HDAC4 | C2C12 myoblasts | Downregulation | Not specified | |

| Hand2 | Developing mouse heart | Downregulation | Not specified | |

| UHRF1 | Cholangiocarcinoma cells | Downregulation | Significant decrease | |

| Bcl-2 | Rat cardiomyocytes | Downregulation | Significant decrease | |

| GADD45β | Rat cardiomyocytes | Downregulation | Significant decrease |

Table 2: Effect of miR-1 on Apoptosis

| Cell Line/Model | Treatment | Parameter Measured | Result | Citation |

| Bladder Cancer Cells | miR-1 transfection | Caspase-3/7 activity | Significant increase | |

| HNSCC Cells | miR-1 transfection | Apoptosis | Promotion of apoptosis | |

| Cholangiocarcinoma cells | miR-1 transfection | Apoptosis rate | Significant increase | |

| Rat cardiomyocytes | miR-1 inhibition | Apoptosis | Reduction in apoptosis |

Table 3: Effect of miR-1 on Cell Cycle Distribution

| Cell Line/Model | Treatment | Effect on Cell Cycle Phases | Citation |

| HNSCC Cells | miR-1 transfection | Cell cycle arrest | |

| Cholangiocarcinoma cells | miR-1 transfection | Increase in G1 and G2/M, decrease in S | |

| Prostate Cancer Cells | miR-1-3p mimic | G0/G1 arrest |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of miR-1 signaling pathways.

miRNA Mimic Transfection

This protocol describes the transient transfection of miRNA mimics into cultured mammalian cells to study the gain-of-function effects of a specific miRNA.

Materials:

-

miRNA mimics (e.g., mirVana™ miRNA mimics) and negative control mimics

-

Lipofectamine® RNAiMAX Transfection Reagent

-

Opti-MEM® I Reduced Serum Medium

-

Mammalian cell line of interest

-

6-well tissue culture plates

-

Complete growth medium (with serum and antibiotics)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Preparation of miRNA-Lipofectamine Complexes:

-

For each well, dilute the miRNA mimic to a final concentration of 10-50 nM in Opti-MEM®.

-

In a separate tube, dilute Lipofectamine® RNAiMAX in Opti-MEM® according to the manufacturer's instructions.

-

Combine the diluted miRNA mimic and diluted Lipofectamine® RNAiMAX, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

-

-

Transfection:

-

Aspirate the growth medium from the cells and replace it with fresh, antibiotic-free complete growth medium.

-

Add the miRNA-lipid complexes to each well and gently rock the plate to ensure even distribution.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

After incubation, cells can be harvested for downstream analysis such as qRT-PCR, Western blotting, or functional assays.

-

Caption: Workflow for miRNA mimic transfection.

Luciferase Reporter Assay for miRNA Target Validation

This assay is used to determine if a miRNA directly binds to the 3' UTR of a target mRNA.

Materials:

-

Luciferase reporter vector (e.g., psiCHECK™-2) containing the 3' UTR of the putative target gene downstream of the luciferase gene

-

Mutant version of the 3' UTR construct with a mutated miRNA binding site

-

miRNA mimic or inhibitor and corresponding negative controls

-

Mammalian cell line

-

Transfection reagent (e.g., Lipofectamine® 3000)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfection: Co-transfect the luciferase reporter construct (wild-type or mutant) and the miRNA mimic/inhibitor into the chosen cell line using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24-48 hours to allow for miRNA-mediated regulation of the luciferase reporter.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luciferase Activity Measurement:

-

Add Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.

-

Add Stop & Glo® Reagent to quench the firefly luciferase signal and simultaneously measure the Renilla luciferase activity (for normalization).

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the relative luciferase activity in the presence of the miRNA mimic compared to the negative control indicates a direct interaction between the miRNA and the target 3' UTR.

Caption: Workflow for luciferase reporter assay.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression of specific proteins in a cell lysate, allowing for the assessment of how a miRNA affects the protein levels of its targets.

Materials:

-

Cell lysate from miRNA-transfected and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and then incubate with ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified to determine the relative protein expression levels.

Caption: Workflow for Western blotting.

Quantitative Real-Time PCR (qRT-PCR) for Mature miRNA Expression

This protocol is used to quantify the expression levels of mature miRNAs in a given sample.

Materials:

-

Total RNA containing small RNAs

-

TaqMan™ Advanced miRNA cDNA Synthesis Kit

-

TaqMan™ Advanced miRNA Assays (specific for the miRNA of interest and an endogenous control)

-

TaqMan™ Fast Advanced Master Mix

-

Real-Time PCR instrument

Procedure:

-

cDNA Synthesis:

-

Poly(A) Tailing: Add a poly(A) tail to the 3' end of the miRNAs in the total RNA sample.

-

Ligation: Ligate an adaptor to the 5' end of the miRNAs.

-

Reverse Transcription: Reverse transcribe the tailed and ligated miRNAs into cDNA using a universal RT primer.

-

-

Pre-amplification (Optional): To increase the sensitivity for low-abundance miRNAs, a pre-amplification step can be performed using a universal primer mix.

-

Real-Time PCR:

-

Set up the real-time PCR reaction using the TaqMan™ Advanced miRNA Assay (which includes a specific forward primer and a TaqMan® probe), the cDNA template, and the TaqMan™ Fast Advanced Master Mix.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis: Determine the Cq (quantification cycle) values for the miRNA of interest and the endogenous control. Calculate the relative expression of the target miRNA using the ΔΔCq method.

Caption: Workflow for qRT-PCR for mature miRNA expression.

Conclusion

MicroRNA-1 is a master regulator of fundamental cellular processes with profound implications for human health and disease. Its intricate involvement in key signaling pathways, including those governing cancer progression, cardiogenesis, and myogenesis, underscores its potential as a therapeutic target and a disease biomarker. This technical guide has provided a comprehensive overview of the current understanding of miR-1 signaling, supported by quantitative data and detailed experimental protocols. The continued exploration of the miR-1 regulatory network will undoubtedly unveil new insights into disease pathogenesis and pave the way for the development of novel therapeutic strategies.

An In-depth Technical Guide to miR-1 Target Gene Identification and Prediction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to identify and predict the target genes of microRNA-1 (miR-1), a crucial regulator in cardiac and skeletal muscle biology. We delve into both computational and experimental approaches, offering detailed protocols for key validation techniques and summarizing validated miR-1 targets. Furthermore, we visualize the intricate signaling pathways governed by miR-1, providing a framework for understanding its functional implications in health and disease.

Computational Prediction of miR-1 Targets

The initial step in identifying miRNA targets often involves the use of bioinformatics algorithms. These tools predict potential miRNA-mRNA interactions based on several key features.

Commonly Used Algorithms:

-

TargetScan: This algorithm primarily focuses on the conservation of a 7-8 nucleotide "seed" region at the 5' end of the miRNA, which is critical for target recognition.

-

miRanda: This tool uses a weighted scoring method that considers seed complementarity, binding energy of the miRNA-mRNA duplex, and evolutionary conservation of the target site.

-

PicTar: This algorithm identifies targets by searching for conserved miRNA binding sites across multiple species.

Key Predictive Features:

-

Seed Region Complementarity: Perfect or near-perfect base pairing between the miRNA seed region (nucleotides 2-8) and the 3' untranslated region (UTR) of the target mRNA is a primary indicator of a potential interaction.

-

Evolutionary Conservation: Target sites that are conserved across different species are more likely to be functionally important.

-

Thermodynamic Stability: The stability of the miRNA-mRNA duplex, as measured by the free energy of binding, is another important predictive factor.

-

Site Accessibility: The secondary structure of the mRNA can influence the accessibility of the miRNA binding site.

While these predictive tools are invaluable for generating a list of candidate miR-1 targets, it is crucial to note that they often have a high false-positive rate. Therefore, experimental validation is an essential next step to confirm true biological interactions.

Experimental Validation of miR-1 Targets

A variety of experimental techniques are employed to validate the computationally predicted targets of miR-1. These methods provide direct or indirect evidence of a functional interaction between miR-1 and its target mRNA.

Luciferase Reporter Assay

This is the most common method for directly validating a predicted miRNA-target interaction. The 3' UTR of the putative target gene containing the predicted miR-1 binding site is cloned downstream of a luciferase reporter gene. A significant decrease in luciferase activity upon co-transfection with a miR-1 mimic indicates a direct interaction.

Table 1: Validated Targets of miR-1

| Target Gene | Experimental Validation Method | Cellular Context | Fold Change (if available) | Reference |

| Hand2 | Luciferase Reporter Assay, Western Blot | Cardiac Myocytes | - | [1][2] |

| HDAC4 | Luciferase Reporter Assay, Western Blot | Skeletal Myoblasts | - | [3] |

| Irx5 | Luciferase Reporter Assay | Cardiomyocytes | - | [2] |

| MYLK3 | Luciferase Reporter Assay, Western Blot | Cardiomyocytes | - | [4] |

| CALM1 | Luciferase Reporter Assay, Western Blot | Cardiomyocytes | - | [4] |

| CALM2 | Luciferase Reporter Assay, Western Blot | Cardiomyocytes | - | [4] |

| Telokin | Luciferase Reporter Assay | Cardiomyocytes | - | [5] |

| Myocardin | Luciferase Reporter Assay | Cardiomyocytes | - | [5] |

| Pax7 | Luciferase Reporter Assay | Skeletal Muscle Progenitor Cells | - | [6] |

| Sp1 | Luciferase Reporter Assay | Skeletal Myoblasts | - | [7] |

| Cyclin D1 | Luciferase Reporter Assay | Skeletal Myoblasts | - | [7] |

| KRAS | Luciferase Reporter Assay | Cholangiocarcinoma cells | - | [2] |

| UHRF1 | Luciferase Reporter Assay | Cholangiocarcinoma cells | - | [2] |

| NETO2 | Luciferase Reporter Assay | Cholangiocarcinoma cells | - | [2] |

RNA-Binding Protein Immunoprecipitation (RIP)

This technique identifies RNAs that are associated with the RNA-induced silencing complex (RISC), the protein complex through which miRNAs exert their function. An antibody against a core RISC component, typically Argonaute (Ago), is used to pull down the entire complex. The associated RNAs are then purified and identified by RT-qPCR or high-throughput sequencing.

High-Throughput Sequencing of RNA isolated by Crosslinking Immunoprecipitation (HITS-CLIP)

HITS-CLIP is a powerful genome-wide method to identify miRNA binding sites. In this technique, cells are UV-crosslinked to create covalent bonds between proteins and interacting RNAs. The Ago-RNA complexes are then immunoprecipitated, and the bound RNA fragments are sequenced. This provides a snapshot of all the mRNAs that are being targeted by miRNAs in a specific cellular context.

Experimental Protocols

Detailed Protocol for Luciferase Reporter Assay

-

Vector Construction:

-

Amplify the 3' UTR of the target gene containing the putative miR-1 binding site using PCR.

-

Clone the amplified 3' UTR fragment into a luciferase reporter vector (e.g., pMIR-REPORT™, psiCHECK™-2) downstream of the luciferase gene.

-

Create a mutant construct by introducing mutations into the miR-1 seed binding site using site-directed mutagenesis. This will serve as a negative control.

-

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T, HeLa, or a relevant muscle cell line) in a 96-well plate.

-

Co-transfect the cells with the luciferase reporter construct (wild-type or mutant), a miR-1 mimic or a negative control mimic, and a control plasmid expressing Renilla luciferase (for normalization).

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of incubation, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-1 mimic compared to the controls indicates a direct interaction.

-

Detailed Protocol for RNA Immunoprecipitation (RIP)

-

Cell Lysis:

-

Harvest cells and lyse them in a polysome lysis buffer to keep the RISC complex intact.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with magnetic beads pre-coated with an antibody against a RISC component (e.g., Ago2) or a control IgG.

-

-

Washing:

-

Wash the beads extensively to remove non-specifically bound RNAs and proteins.

-

-

RNA Elution and Purification:

-

Elute the RNA from the immunoprecipitated complexes using a proteinase K treatment followed by phenol-chloroform extraction or a column-based RNA purification kit.

-

-

RNA Analysis:

-

Analyze the enrichment of the target mRNA in the Ago2-IP fraction compared to the IgG control using RT-qPCR.

-

Signaling Pathways Regulated by miR-1

miR-1 plays a pivotal role in regulating key signaling pathways in cardiac and skeletal muscle, thereby influencing processes such as differentiation, proliferation, and contractility.

miR-1 in Skeletal Muscle Differentiation

miR-1 is a key promoter of myogenesis. It is transcriptionally activated by myogenic regulatory factors like MyoD and myogenin.[8] Once expressed, miR-1 targets several inhibitors of muscle differentiation, thereby promoting the myogenic program. A critical target is Histone Deacetylase 4 (HDAC4), a transcriptional repressor of muscle-specific genes.[3] By inhibiting HDAC4, miR-1 allows for the expression of genes that drive myoblast fusion and differentiation. Another important target is Pax7, a transcription factor that maintains the pool of muscle stem cells (satellite cells) in an undifferentiated state.[6] Downregulation of Pax7 by miR-1 promotes the commitment of these cells to the myogenic lineage.

Caption: miR-1 promotes skeletal muscle differentiation.

miR-1 Regulation of Cardiac Contractility

In the heart, miR-1 is crucial for maintaining normal cardiac function. Overexpression of miR-1 has been shown to impair cardiac contractility.[4] This is, in part, due to its direct targeting of genes involved in calcium signaling and sarcomere function, such as MYLK3 (cardiac myosin light chain kinase), CALM1, and CALM2 (calmodulin).[4] Downregulation of these targets disrupts the phosphorylation of key contractile proteins, leading to impaired sarcomere assembly and function. Furthermore, miR-1 targets the transcription factor Irx5, which in turn regulates the expression of potassium channels involved in cardiac repolarization, highlighting the role of miR-1 in maintaining cardiac electrophysiological homeostasis.[2]

Caption: miR-1's role in cardiac contractility.

miR-1 in PI3K/Akt/mTOR and MAPK Signaling

Recent studies have implicated miR-1 in the regulation of the PI3K/Akt/mTOR and MAPK signaling pathways, which are central to cell growth, proliferation, and survival. In some cancers, miR-1 has been shown to act as a tumor suppressor by targeting key components of these pathways. For instance, KRAS, a critical upstream activator of both the PI3K/Akt and MAPK pathways, has been identified as a direct target of miR-1.[2] By downregulating KRAS, miR-1 can dampen the oncogenic signaling emanating from these pathways.

Caption: miR-1 regulation of PI3K/Akt and MAPK pathways.

Experimental Workflow and Logic

The identification of miR-1 targets follows a logical progression from computational prediction to rigorous experimental validation.

Caption: Workflow for miR-1 target identification.

This guide provides a solid foundation for researchers and professionals working on miR-1. By combining computational predictions with robust experimental validation, we can continue to unravel the complex regulatory networks governed by this important microRNA, paving the way for novel therapeutic strategies targeting miR-1 in various diseases.

References

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. MicroRNAs in skeletal myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. microRNA-1 regulates sarcomere formation and suppresses smooth muscle gene expression in the mammalian heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. microRNA-mRNA Profile of Skeletal Muscle Differentiation and Relevance to Congenital Myotonic Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

The Dichotomy of a Tiny Regulator: An In-depth Technical Guide to the Upregulation and Downregulation of miR-1 in Disease

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical role of microRNA-1 (miR-1) in various disease states. This document provides a thorough examination of the upregulation and downregulation of miR-1, its impact on key signaling pathways, and detailed experimental methodologies for its study.

MicroRNA-1 (miR-1), a highly conserved, 22-nucleotide non-coding RNA, is a pivotal regulator of gene expression, primarily in muscle tissues.[1][2] Its dysregulation is a hallmark of numerous pathologies, ranging from cardiovascular diseases to a variety of cancers. This guide synthesizes current research to provide a detailed technical overview of the dual nature of miR-1's involvement in disease, serving as a valuable resource for those engaged in biomedical research and therapeutic development.

Quantitative Dysregulation of miR-1 in Disease

The expression level of miR-1 is tightly controlled in healthy tissues. However, in pathological conditions, its concentration can be significantly altered. The following tables summarize the quantitative changes in miR-1 expression across various diseases as reported in peer-reviewed literature.

Table 1: Downregulation of miR-1 in Cancer

| Cancer Type | Tissue/Cell Line | Fold Change (Cancer vs. Normal) | Reference |

| Lung Squamous Cell Carcinoma | Tissue | -1.44 (Standardized Mean Difference) | [3] |

| Breast Cancer | Tissue | Significantly lower (P<0.05) | [4] |

| Colorectal Cancer | Tissue & Cell Lines | Significantly lower (P<0.001) | [5] |

| Prostate Cancer | Tissue | Significantly lower | [6][7] |

| Cholangiocarcinoma | Tissue | Significantly downregulated | [8] |

| Bladder Cancer | Tissue | Downregulated | |

| Head and Neck Squamous Cell Carcinoma | Tissue | Downregulated | |

| Hepatocellular Carcinoma | Tissue | Downregulated |

Table 2: Dysregulation of miR-1 in Cardiovascular Diseases

| Cardiovascular Disease | Tissue/Condition | Regulation Status | Fold Change/Comment | Reference |

| Cardiac Hypertrophy | Rat Hypertrophic Left Ventricle | Downregulated | Significantly decreased | [9] |

| Cardiac Hypertrophy | Phenylephrine-induced hypertrophic cardiomyocytes | Downregulated | Significantly decreased | [9] |

| Acute Heart Failure | Plasma | Upregulated | Mean relative level of 1.930 ± 0.830 | [10] |

| Physiological Hypertrophy (Endurance Training) | Rat Heart | Upregulated | Significant increase (P=0.001) | [11] |

Signaling Pathways Modulated by miR-1

The functional consequences of miR-1 dysregulation are mediated through its interaction with a multitude of target messenger RNAs (mRNAs), leading to the modulation of critical signaling pathways.

Downregulation of miR-1 in Cancer and Upregulation of Oncogenic Pathways

In many cancers, a decrease in miR-1 levels leads to the upregulation of its target oncogenes, thereby promoting tumor growth, proliferation, and metastasis.[5] Key affected pathways include:

-

PI3K/Akt Signaling Pathway: By targeting components of this pathway, downregulation of miR-1 can lead to increased cell survival and proliferation.

-

MAPK Signaling Pathway: The upregulation of MAPK signaling due to reduced miR-1 can enhance cell proliferation, differentiation, and migration.

-

VEGF Signaling Pathway: In colorectal cancer, miR-1 has been shown to target Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. Its downregulation, therefore, promotes tumor vascularization.[5]

Dysregulation of miR-1 in Cardiac Hypertrophy

In the context of cardiac hypertrophy, the role of miR-1 is complex. In pathological hypertrophy, miR-1 is often downregulated, leading to the upregulation of pro-hypertrophic genes.[9][12] Conversely, during physiological hypertrophy induced by exercise, miR-1 expression is increased.[11] Key targets in cardiac hypertrophy include:

-

Calmodulin (CaM): A calcium-binding protein involved in cardiac signaling.

-

Insulin-like Growth Factor 1 (IGF-1): A potent activator of hypertrophic signaling.[12]

-

Twinfilin-1 (Twf1): A cytoskeleton regulatory protein.[9]

-

Histone Deacetylase 4 (HDAC4): A transcriptional repressor of muscle gene expression.[12]

Experimental Protocols for the Study of miR-1

Accurate and reproducible quantification of miR-1 and validation of its targets are crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of miR-1 Expression

1. Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is the gold standard for sensitive and specific quantification of miRNA expression.[13]

-

RNA Isolation: Total RNA, including the small RNA fraction, is isolated from tissues or cells using a commercially available kit (e.g., mirVana miRNA Isolation Kit).

-

Reverse Transcription (RT): A specific stem-loop primer for mature miR-1 is used for reverse transcription to generate cDNA.[14][15] This method provides high specificity for the mature miRNA sequence.

-

Real-Time PCR: The cDNA is then amplified using a forward primer specific to the miR-1 sequence and a universal reverse primer.[14][15] A TaqMan probe, also specific to miR-1, can be used for enhanced specificity and quantification.[16]

-

Data Analysis: The expression of miR-1 is typically normalized to a stably expressed small non-coding RNA, such as U6 snRNA, to account for variations in RNA input and RT efficiency. The relative expression is calculated using the 2-ΔΔCt method.

2. Northern Blot Analysis

Northern blotting allows for the visualization and quantification of mature miR-1 and its precursor forms.

-

RNA Electrophoresis: Total RNA is separated by size on a denaturing polyacrylamide gel.

-

Transfer: The RNA is transferred from the gel to a positively charged nylon membrane.

-

Hybridization: The membrane is incubated with a labeled probe (e.g., biotin (B1667282) or radioactivity) that is complementary to the mature miR-1 sequence. Locked Nucleic Acid (LNA) probes can enhance sensitivity and specificity.[17]

-

Detection: The signal from the hybridized probe is detected using an appropriate method (e.g., chemiluminescence for biotin-labeled probes). The intensity of the band corresponding to mature miR-1 is quantified.

3. In Situ Hybridization (ISH)

ISH allows for the localization of miR-1 expression within tissues and cells.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are prepared.

-

Probe Hybridization: A labeled LNA probe specific for miR-1 is hybridized to the tissue section.[1][18]

-

Signal Detection: The probe is detected using either chromogenic or fluorescent methods.[19] This allows for the visualization of miR-1 expression in specific cell types.

Validation of miR-1 Targets

1. Luciferase Reporter Assay

This is the most common method for validating a direct interaction between miR-1 and a predicted target mRNA.[2][20]

-

Vector Construction: The 3' untranslated region (3' UTR) of the putative target gene, containing the predicted miR-1 binding site, is cloned downstream of a luciferase reporter gene in an expression vector. A control vector with a mutated miR-1 binding site is also created.[21]

-

Co-transfection: The luciferase reporter vector (either wild-type or mutant) is co-transfected into cells with either a miR-1 mimic (a synthetic RNA that mimics endogenous miR-1) or a negative control mimic.[22]

-

Luciferase Assay: After a period of incubation, the cells are lysed, and the luciferase activity is measured.

-

Interpretation: A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR vector and the miR-1 mimic, compared to the controls, indicates a direct interaction between miR-1 and the target 3' UTR.

Conclusion

The dysregulation of miR-1 is a significant factor in the pathogenesis of a wide range of diseases, acting as a tumor suppressor in cancer and a complex modulator of cardiac physiology and pathology. Understanding the quantitative changes in its expression and the signaling pathways it governs is crucial for the development of novel diagnostic and therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately investigate the multifaceted roles of this critical microRNA. Further research into the upstream regulatory mechanisms of miR-1 and the development of targeted delivery systems for miR-1-based therapeutics hold great promise for future clinical applications.

References

- 1. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical significance of miRNA-1 and its potential target gene network in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of microRNA-1 inhibits proliferation and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. miR-1 inhibits the progression of colon cancer by regulating the expression of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Micrornas in prostate cancer: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. MicroRNA-1 in Cardiac Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. The Changes of Heart miR-1 and miR-133 Expressions following Physiological Hypertrophy Due to Endurance Training - PMC [pmc.ncbi.nlm.nih.gov]